
2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- is a complex organic compound with a unique structure that combines a butanone backbone with phenyl and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1H-indole-3-carbaldehyde with phenylacetone under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification techniques, such as recrystallization or chromatography, are crucial in obtaining high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or indole rings, introducing different substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The indole moiety is known for its ability to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-butanone: Shares the butanone backbone but lacks the indole group.
2-Phenyl-1H-indole: Contains the indole structure but does not have the butanone backbone.
Uniqueness
2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
729580-76-1 |
|---|---|
Molecular Formula |
C24H21NO |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-phenyl-4-(2-phenyl-1H-indol-3-yl)butan-2-one |
InChI |
InChI=1S/C24H21NO/c1-17(26)16-21(18-10-4-2-5-11-18)23-20-14-8-9-15-22(20)25-24(23)19-12-6-3-7-13-19/h2-15,21,25H,16H2,1H3 |
InChI Key |
GACNCPIGRJZYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


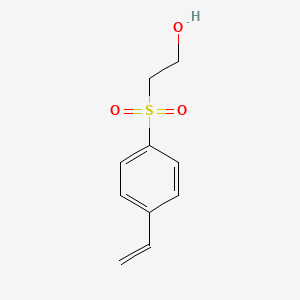
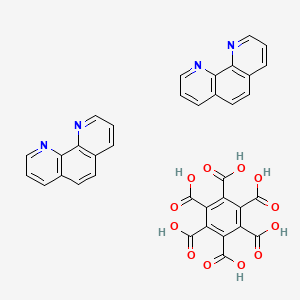
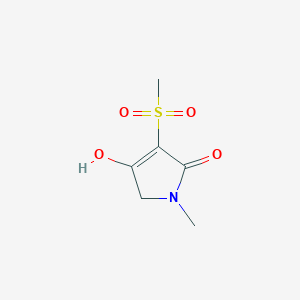
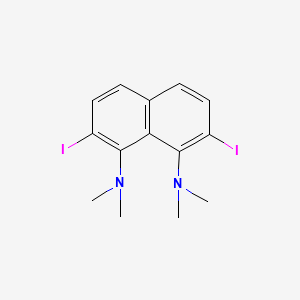
![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)
![(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12527393.png)
![3,3-Bis[(benzyloxy)methyl]oct-5-ynal](/img/structure/B12527396.png)

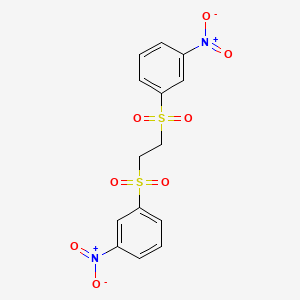
![3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B12527404.png)
![2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12527412.png)
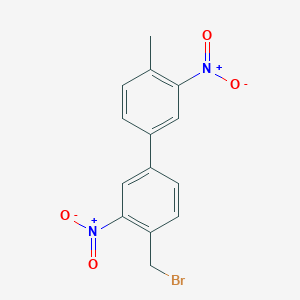
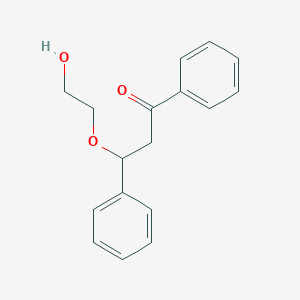
![4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12527425.png)
